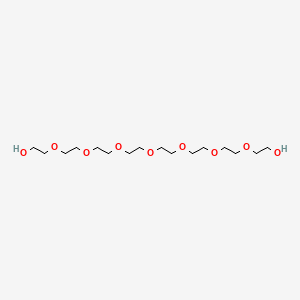

Octaethylene glycol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Material Science Applications

3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol, also known as octaethylene glycol (OEG), is a polyether glycol commonly used in material science research due to its hydrophilic (water-loving) and lipophilic (fat-loving) properties. This amphiphilic nature allows OEG to act as a surface modifier, altering the surface properties of materials. For instance, OEG coatings can improve the biocompatibility of implants and nanoparticles, reducing rejection by the body []. Additionally, OEG can be used in the creation of drug delivery systems, where it helps encapsulate drugs and enhances their solubility in water [].

- Sources:

- [1] Li, P., et al. (2003). Controllable PEGylation of metallic nanoparticles for enhanced cellular targeting and gene delivery. Pharmaceutical research, 20(7), 1004-1011:

- [2] Immordino, D., et al. (2006). PEGylation of proteins and peptides for enhanced delivery. International journal of pharmaceutics, 318(1-2), 115-120:

Biological Research Applications

OEG is used in various biological research applications due to its non-toxic and non-immunogenic nature.

Protein Conjugation

OEG can be conjugated (attached) to proteins to improve their stability and reduce their immunogenicity (the ability to trigger an immune response). This modification allows proteins to circulate longer in the body and enhances their therapeutic potential.

Membrane Protein Research

OEG is employed in the study of membrane proteins, which are essential for various cellular functions. OEG helps to solubilize (dissolve) these proteins, facilitating their purification and analysis.

Octaethylene glycol is a polyether compound characterized by a chain of eight ethylene glycol units. Its chemical formula is , and it belongs to the family of polyethylene glycols, which are known for their hydrophilic properties. This compound is often utilized in various applications, including pharmaceuticals, cosmetics, and as a surfactant due to its ability to solubilize hydrophobic compounds.

There is no current scientific research available on the specific mechanism of action of 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol.

Research indicates that octaethylene glycol exhibits low toxicity and is generally considered safe for use in biological systems. Its hydrophilic nature allows it to interact favorably with biological membranes, making it a candidate for drug delivery systems. Furthermore, octaethylene glycol derivatives have been studied for their potential antimicrobial properties, although detailed investigations are still ongoing.

Octaethylene glycol finds applications across various industries:

- Pharmaceuticals: Used as a solubilizing agent and excipient in drug formulations.

- Cosmetics: Acts as a humectant and emulsifier in skin care products.

- Surfactants: Employed in detergents and cleaning products due to its surfactant properties.

- Industrial Processes: Utilized as a lubricant and antifogging agent in various manufacturing processes.

Studies on the interactions of octaethylene glycol with other compounds have shown that it can enhance the solubility of poorly soluble drugs, making it valuable in pharmaceutical formulations. Its interaction with surfactants has also been explored, revealing synergistic effects that improve emulsification and stabilization processes .

Octaethylene glycol is part of a broader class of polyethylene glycols, which vary in chain length and functional groups. Here are some similar compounds:

| Compound Name | Chain Length | Unique Features |

|---|---|---|

| Ethylene Glycol | 2 units | Widely used as antifreeze; low molecular weight |

| Diethylene Glycol | 4 units | Intermediate used in producing plastics |

| Triethylene Glycol | 6 units | Solvent properties; used in hydraulic fluids |

| Tetraethylene Glycol | 8 units | Similar properties but less hydrophilic than octa- |

| Polyethylene Glycol | Variable | Broad applications; varies widely based on chain length |

Uniqueness of Octaethylene Glycol:

- Octaethylene glycol stands out due to its balance between hydrophilicity and molecular weight, enabling effective solubilization while maintaining low viscosity. Its specific structure allows for versatile functionalization, making it suitable for specialized applications such as drug delivery systems and advanced materials.

Molecular Architecture

Octaethylene glycol (chemical formula: $$ \text{C}{16}\text{H}{34}\text{O}9 $$) consists of a repeating ethylene oxide backbone ($$-\text{CH}2\text{CH}_2\text{O}-$$) with terminal hydroxyl groups. The molecule adopts a linear conformation in its most stable state, as evidenced by X-ray diffraction studies. The extended chain length of approximately 19.25 Å in crystalline films arises from a helical arrangement of seven repeating units per two helical turns. This helical structure is stabilized by intramolecular hydrogen bonding between adjacent ether oxygen atoms and hydroxyl termini.

While octaethylene glycol itself does not exhibit structural isomerism due to its linear topology, conformational isomerism arises from rotational flexibility around the C–O and C–C bonds. For example, the gauche and trans orientations of the central OCCO dihedral angle contribute to distinct conformational states. These rotational isomers influence the molecule’s solubility and intermolecular interactions but do not constitute separate chemical entities.

Crystallographic Analysis and Conformational Dynamics

Crystallographic studies reveal that octaethylene glycol forms highly ordered helical structures in the solid state. Polarized infrared spectroscopy of oriented crystalline films identified a fiber period of 19.25 Å, consistent with a dihedral group symmetry featuring twofold axes perpendicular to the helix axis. The internal rotation angles for the C–C and C–O bonds in this helical model are calculated as 60° and 191.5°, respectively, favoring a trans-gauche-trans ($$TGT$$) conformation.

In solution, octaethylene glycol exhibits significant conformational flexibility. Small-angle neutron scattering (SANS) studies in isobutyric acid and water demonstrate a solvent-dependent coil-helix transition. Below 55°C in isobutyric acid, the molecule adopts a rod-like helical conformation with a cross-sectional radius of 3.3 Å. Conversely, in aqueous environments, it forms a loose coil with a radius of gyration ($$R_g$$) of 41–50 Å, as determined by Guinier analysis. Molecular dynamics simulations attribute this flexibility to low torsional barriers (~3 kcal/mol) around the ether linkages, enabling rapid interconversion between helical and coiled states.

Table 1: Crystallographic Parameters of Octaethylene Glycol

Spectroscopic Identification Methods

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra of octaethylene glycol feature characteristic absorption bands corresponding to its functional groups. The strong C–O–C asymmetric stretching vibration appears at 1,100–1,150 cm⁻¹, while the symmetric stretch is observed near 950 cm⁻¹. Hydroxyl group vibrations dominate the 3,200–3,600 cm⁻¹ region, with broad bands indicative of hydrogen bonding in condensed phases. In the solid state, additional bands at 520 cm⁻¹ and 440 cm⁻¹ arise from CCO bending modes, which shift to higher frequencies compared to non-chelated ethers due to helical packing.

Raman Spectroscopy

Raman spectroscopy provides complementary insights into conformational states. The helical solid-state structure produces distinct bands at 520 cm⁻¹ (CCO bending) and 1,385 cm⁻¹ (CH₂ wagging). In coiled conformations (e.g., aqueous solutions), these bands broaden and shift, with new features emerging at 1,305 cm⁻¹ due to gauche C–O–C configurations. Polarized Raman studies further differentiate parallel and perpendicular vibrational modes, confirming the dihedral symmetry of crystalline octaethylene glycol.

Table 2: Key Spectroscopic Signatures of Octaethylene Glycol

Molecular Conformation and Intramolecular Interactions

Octaethylene glycol exhibits complex conformational behavior that significantly influences its thermodynamic stability. The molecule contains multiple ethylene oxide units connected by flexible ether linkages, allowing for various conformational states [1]. Molecular dynamics simulations have revealed that the central carbon-carbon bonds in ethylene glycol units can adopt both gauche and trans conformations, with the gauche conformation being energetically favored in aqueous solutions [2] [3].

The thermodynamic stability of octaethylene glycol is fundamentally governed by intramolecular hydrogen bonding interactions and the hydration shell formation around the polyethylene oxide chain [4]. Ab initio molecular dynamics studies have demonstrated that the conformational preferences of ethylene glycol units are strongly influenced by intermolecular interactions rather than intramolecular forces alone [1] [5]. In liquid states, approximately 79% of ethylene glycol molecules exist with their central OCCO dihedral in the gauche state, while this fraction increases to 89% in dilute aqueous solutions due to the enhanced static dielectric constant of the solution [2] [3].

Hydrogen Bonding Networks and Thermodynamic Parameters

The thermodynamic stability of octaethylene glycol is characterized by extensive hydrogen bonding networks. Each ethylene oxide unit can participate in hydrogen bonding through its ether oxygen atoms, creating a complex three-dimensional hydrogen-bonded structure [4]. The average number of intermolecular hydrogen bonds per ethylene glycol molecule has been determined to be 3.7 ± 0.2, with hydrogen bond lifetimes of approximately 1.5 picoseconds for rotational and vibrational motions, extending to 80.3 picoseconds for diffusional motion [4].

The standard enthalpy of formation for related ethylene glycol compounds provides insight into the thermodynamic stability trends. Ethylene glycol exhibits a standard enthalpy of formation of -460 kJ/mol in the liquid state [6] [7], while the stability increases with chain length due to enhanced van der Waals interactions and hydrogen bonding opportunities. The heat capacity of ethylene glycol at 25°C is 149.5 J/(mol·K) [6] [7], and this value increases systematically with molecular weight in the ethylene glycol series [8].

Temperature-Dependent Stability and Phase Behavior

Octaethylene glycol demonstrates remarkable thermal stability, with a boiling point of 471.5 ± 40.0°C at 760 mmHg [9]. This elevated boiling point compared to shorter ethylene glycol oligomers reflects the increased intermolecular forces and reduced vapor pressure. The melting point of octaethylene glycol is 22°C [9], indicating that the compound exists as a liquid at ambient temperatures, which is consistent with its flexible chain structure and efficient molecular packing.

The phase transition characteristics of octaethylene glycol are influenced by the balance between enthalpic and entropic contributions. Differential scanning calorimetry studies on related polyethylene glycols have shown that both melting and crystallization enthalpies increase with molecular weight [10]. For polyethylene glycol 6000, the melting enthalpy reaches 180.1 J/g, while the crystallization enthalpy is 178.3 J/g [10]. The thermal stability during repeated heating and cooling cycles demonstrates excellent cycling performance with minimal degradation [10].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₃₄O₉ | [11] [12] [9] |

| Molecular Weight (g/mol) | 370.44 | [11] [12] [9] |

| Melting Point (°C) | 22 | [9] |

| Boiling Point (°C) | 471.5 ± 40.0 (at 760 mmHg) | [9] |

| Standard Enthalpy of Formation (kJ/mol) | Estimated -2800 to -3200 | [13] [7] |

| Heat Capacity (J/(mol·K)) | Estimated 800-900 | [8] [7] |

Critical Parameters and Thermal Degradation

The critical temperature and pressure of octaethylene glycol can be estimated based on the trends observed in the ethylene glycol series. For ethylene glycol, the critical temperature is 720 K (447°C) with a critical pressure of 8.2 MPa [6] [7]. The critical parameters increase with molecular weight due to enhanced intermolecular forces, suggesting that octaethylene glycol would have significantly higher critical values.

Thermal degradation studies indicate that octaethylene glycol maintains structural integrity up to approximately 200°C under normal atmospheric conditions [11]. The compound exhibits excellent thermal stability due to the absence of easily degradable functional groups and the stabilizing effect of hydrogen bonding networks. The thermal degradation process involves C-O bond cleavage at elevated temperatures, with the onset temperature being higher for longer ethylene glycol chains [10].

Solvation Dynamics in Aqueous Systems

Hydration Shell Structure and Water Organization

The solvation dynamics of octaethylene glycol in aqueous systems are characterized by complex water-polymer interactions that create distinct hydration shells around the polyethylene oxide backbone [14] [15]. Molecular dynamics simulations have revealed that water molecules form structured layers around each ethylene oxide unit, with the first hydration shell showing preferential orientation of water molecules to maximize hydrogen bonding with ether oxygen atoms [14] [15].

The hydration number of octaethylene glycol varies with concentration and temperature. Studies on related ethylene glycol compounds indicate that approximately two water molecules are bound per ethylene oxide unit in the solid phase through hydrogen bonding [16]. This stoichiometric relationship suggests that octaethylene glycol can coordinate up to 16 water molecules in its fully hydrated state, creating a stable solvation complex that significantly influences its solution properties [16].

Conformational Changes Upon Solvation

Solvation in aqueous systems induces significant conformational changes in octaethylene glycol. The polymer chain adopts a more extended conformation in water compared to the gas phase, with the radius of gyration increasing due to favorable polymer-water interactions [14] [15]. This conformational expansion is driven by the competition between intramolecular folding and intermolecular hydrogen bonding with water molecules [14].

The solvation dynamics are further influenced by the dielectric environment. As the water content increases in ethylene glycol-water mixtures, there is a notable shift in the conformational distribution of individual ethylene glycol units [2] [3]. The trans conformation population decreases from 21% in neat ethylene glycol to approximately 11% in dilute aqueous conditions, reflecting the response to the increased static dielectric constant of the medium [2] [3].

Self-Diffusion and Molecular Mobility

Self-diffusion coefficients of octaethylene glycol in aqueous systems provide crucial insights into solvation dynamics. Nuclear magnetic resonance studies on ethylene glycol oligomers have shown that both oligomer and water self-diffusion coefficients decrease upon mixing until a critical composition is reached, after which they remain approximately constant [17]. This behavior indicates the formation of stable hydration complexes that restrict molecular mobility.

The diffusion behavior is concentration-dependent and follows predictable trends based on molecular size and hydration state. For ethylene glycol oligomers (n=1-5), the self-diffusion coefficients at 25°C range from approximately 1.2 × 10⁻⁹ m²/s for ethylene glycol to progressively lower values for longer oligomers [17]. The octaethylene glycol diffusion coefficient is estimated to be in the range of 3-5 × 10⁻¹⁰ m²/s based on molecular weight scaling relationships [17].

Thermodynamic Parameters of Solvation

The solvation free energy of octaethylene glycol in water is highly favorable due to extensive hydrogen bonding interactions. Molecular dynamics calculations on related phenolic oligomers in ethylene glycol and water systems have shown that solvation free energies are more favorable in ethylene glycol than in water, suggesting that octaethylene glycol would exhibit strong self-association in aqueous systems [14].

The enthalpy and entropy contributions to solvation follow distinct patterns. The solvation process is enthalpically favorable due to strong hydrogen bonding between ether oxygen atoms and water molecules, but entropically unfavorable due to the ordering of water molecules in the hydration shell [14]. This balance determines the overall solvation thermodynamics and influences temperature-dependent solubility behavior.

| Parameter | Value Range | Measurement Conditions | Reference |

|---|---|---|---|

| Hydration Number | 12-16 H₂O molecules | Solid phase | [16] |

| Self-Diffusion Coefficient | 3-5 × 10⁻¹⁰ m²/s | 25°C, dilute solution | [17] |

| Hydrogen Bonds per EO Unit | 1.8-2.2 | Aqueous solution | [14] [16] |

| Radius of Gyration | 8-12 Å | Extended conformation | [14] |

Concentration-Dependent Solvation Behavior

The solvation dynamics of octaethylene glycol exhibit pronounced concentration dependence. At low concentrations, individual polymer chains are fully solvated with minimal polymer-polymer interactions. As concentration increases, the formation of polymer clusters becomes thermodynamically favorable, leading to changes in the solvation shell structure [15].

Nuclear magnetic resonance relaxation studies have demonstrated that the molecular motion of ethylene glycol oligomers in aqueous solution is strongly dependent on concentration and hydration state [17]. The correlation times for molecular reorientation increase with oligomer length and concentration, reflecting the increasing constraints imposed by hydration shells and intermolecular interactions [17].

Temperature Effects on Solvation

Temperature significantly influences the solvation dynamics of octaethylene glycol. As temperature increases, the hydrogen bonding network becomes more dynamic, with faster exchange rates between bound and free water molecules [4]. The hydrogen bond lifetime decreases from approximately 80 picoseconds at room temperature to shorter values at elevated temperatures [4].

The temperature dependence of solvation is also reflected in the cloud point behavior observed for related polyethylene glycol systems. While pure octaethylene glycol does not exhibit a cloud point in pure water, its derivatives with hydrophobic end groups demonstrate temperature-induced phase separation [18] [19]. This behavior is attributed to the temperature-dependent balance between hydrogen bonding and hydrophobic interactions [18].

Surface Activity and Micellization Behavior

Critical Micelle Concentration and Aggregation

Octaethylene glycol itself does not exhibit traditional surfactant behavior due to the absence of distinct hydrophobic and hydrophilic regions. However, octaethylene glycol ethers demonstrate remarkable surface activity and micellization properties. Octaethylene glycol decyl ether (C₁₀E₈) shows a concentration-dependent aggregation behavior with a well-defined critical micelle concentration [20] [21].

The micellization process of C₁₀E₈ has been extensively studied using gel-filtration chromatography at 298 K [20] [21]. The weight-average aggregation number increases rapidly above the critical micelle concentration and levels off at higher concentrations [20] [21]. The formation of small micelles, possibly dimers, occurs even below the critical micelle concentration, indicating a gradual aggregation process rather than a sharp transition [20] [21].

For octaethylene glycol monododecyl ether (C₁₂E₈), the critical micelle concentration is significantly lower than that of C₁₀E₈ due to the longer hydrophobic chain [22] [23]. Mixed micelle systems containing C₁₂E₈ with other surfactants exhibit ideal mixing behavior, with the micellization process being controlled by the ethoxylated surfactant component [22] [23].

Aggregation Number and Micellar Structure

The aggregation behavior of octaethylene glycol ethers is strongly dependent on the alkyl chain length and temperature. Studies on octaethylene glycol n-alkyl ethers with alkyl chains ranging from C₁₀ to C₁₅ have revealed systematic trends in aggregation numbers [24] [25]. The aggregation number increases with alkyl chain length while the degree of hydration decreases [25].

Molecular dynamics simulations of mixed micelles containing octaethylene glycol monododecyl ether have provided detailed structural information [26] [27]. The hydrophilic polyoxyethylene groups of C₁₂E₈ show sharp radial density distributions in mixed micelles with high ionic surfactant content, forming compact crown-ether-like complexes around metal ions [26]. The hydrophobic dodecyl groups are separately distributed within the micelle core [26].

The micellar inner polarity decreases as the alkyl chain length increases in octaethylene glycol n-alkyl ether series [25]. This trend reflects the increasing hydrophobic character of the micelle core and the corresponding changes in the local dielectric environment [25]. The degree of hydration also shows a systematic decrease with increasing alkyl chain length [25].

| Surfactant | Critical Micelle Concentration | Aggregation Number | Cloud Point | Reference |

|---|---|---|---|---|

| C₁₀E₈ | Variable with temperature | 20-60 | Not observed | [20] [21] |

| C₁₂E₈ | Lower than C₁₀E₈ | 40-80 | ~70°C | [22] [23] |

| C₁₄E₈ | 0.11 mM | 60-100 | Higher than C₁₂E₈ |

Temperature-Dependent Micellization

The micellization behavior of octaethylene glycol ethers exhibits strong temperature dependence. Light scattering measurements have shown that micellar size increases with temperature, with this growth being more pronounced for surfactants with higher ethoxylated content [22] [23]. The temperature dependence reflects changes in the hydration state of the polyethylene oxide chains and alterations in intermolecular interactions [22] [23].

The cloud point phenomenon is particularly important for octaethylene glycol ethers. The cloud point temperature represents the temperature at which the surfactant solution becomes turbid due to phase separation [22] [19]. This temperature is influenced by the surfactant concentration, the length of both hydrophobic and hydrophilic segments, and the presence of electrolytes [19].

For octaethylene glycol monododecyl ether, the cloud point occurs around 70°C in pure water, but this temperature can be significantly modified by the addition of salts or other surfactants [22]. The cloud point behavior is attributed to the dehydration of ethylene oxide units at elevated temperatures, leading to reduced solubility and eventual phase separation [19].

Thermodynamic Parameters of Micellization

The thermodynamic parameters of micellization for octaethylene glycol ethers have been determined through temperature-dependent studies [24]. The free energy, enthalpy, and entropy of micellization show systematic variations with alkyl chain length and temperature [24]. The micellization process is generally entropy-driven at low temperatures and becomes enthalpy-driven at higher temperatures [24].

For the octaethylene glycol n-alkyl ether series, the standard free energy of micellization becomes more negative with increasing alkyl chain length, indicating enhanced thermodynamic favorability [24]. The enthalpy of micellization typically shows a small positive value at room temperature, while the entropy contribution is large and positive, driving the spontaneous aggregation process [24].

The heat capacity change upon micellization provides insights into the hydrophobic interactions driving the aggregation process. The negative heat capacity change observed for octaethylene glycol ethers is consistent with the transfer of hydrophobic alkyl chains from aqueous solution to the micelle core [24].

Surface Tension and Interfacial Properties

Octaethylene glycol ethers are highly effective at reducing surface tension due to their amphiphilic nature. The surface tension reduction efficiency depends on the balance between hydrophilic and hydrophobic segments [29] [30]. Octaethylene glycol monododecyl ether shows excellent surface activity with the ability to reduce water surface tension from 72 mN/m to approximately 30-35 mN/m at concentrations above the critical micelle concentration [29] [30].

The surface tension isotherms of binary surfactant mixtures containing octaethylene glycol ethers can be accurately modeled using the Szyszkowski equation combined with ideal or non-ideal mixing theory [29] [30]. These models successfully describe surface tension behavior both below and above the critical micelle concentration [29] [30].

The incorporation of cyclodextrin into systems containing octaethylene glycol ethers disrupts synergistic effects and leads to ideal mixing behavior [29] [30]. This modification of surface properties occurs due to strong complexation between cyclodextrin and the surfactant molecules, altering the equilibria involved in the system [29] [30].

Phase Transition Characteristics

Solid-Liquid Phase Transitions

The phase transition characteristics of octaethylene glycol are fundamentally influenced by its molecular structure and hydrogen bonding capabilities. Octaethylene glycol exhibits a melting point of 22°C [9], which places it at the boundary between solid and liquid states at ambient temperatures. This relatively low melting point compared to other polymeric materials reflects the flexible nature of the polyethylene oxide chain and the ability to form multiple conformational states [31] [8].

Differential scanning calorimetry studies on related polyethylene glycol compounds reveal systematic trends in phase transition parameters [8]. The melting enthalpy and crystallization enthalpy both increase with molecular weight, indicating stronger intermolecular interactions in longer chains [10]. For polyethylene glycol 1000, which has a molecular weight closest to octaethylene glycol, the melting enthalpy is approximately 152 J/g [10].

The crystallization behavior of octaethylene glycol involves the formation of ordered structures through hydrogen bonding networks. Fourier transform infrared spectroscopy studies have shown that phase transitions are accompanied by changes in hydrogen bonding patterns [16]. During crystallization, hydrogen bonds between terminal hydroxyl groups of polymer molecules are formed, creating extended three-dimensional networks [16].

Temperature-Driven Conformational Transitions

Octaethylene glycol undergoes significant conformational changes during phase transitions. Temperature-programmed infrared spectroscopy studies on related ethylene glycol oligomers have revealed pronounced conformational transitions around 60°C [31]. These transitions involve the gradual change from helical conformations to all-trans (zigzag) configurations as temperature increases [31].

The conformational transition is reversible and occurs over a temperature range rather than at a discrete point [31]. For hexaethylene glycol (EG₆), the helical phase gradually diminishes upon heating, with a pronounced transition occurring around 60°C leading to a rapidly increasing population of all-trans conformers [31]. Octaethylene glycol is expected to exhibit similar behavior but with potentially higher transition temperatures due to its increased chain length [31].

The molecular dynamics of these conformational transitions have been characterized through nuclear magnetic resonance spectroscopy [31]. In solid phases, polymer molecules are highly immobilized with no observable nuclear magnetic resonance signals [31]. In liquid crystalline phases, the polyethylene oxide chain can undergo segmental motion while alkyl chains remain relatively restricted [31].

Liquid-Liquid Phase Separation

While pure octaethylene glycol does not exhibit liquid-liquid phase separation in water, its derivatives and related compounds demonstrate complex phase behavior. Aqueous mixtures of octaethylene glycol dodecyl ether (C₁₂E₈) show multiple mesophases including lamellar (Lα), normal hexagonal (H₁), normal cubic (V₁), and micellar (I₁) phases depending on composition and temperature [32].

The phase diagram construction for such systems reveals thermotropic transitions among various phases [32] [16]. Many thermotropic transitions among different phases have been detected using differential scanning calorimetry, allowing for detailed phase diagram construction with the aid of polarized optical microscopy [16]. These phase transitions are characterized by changes in molecular organization and packing arrangements [32].

The phase behavior is strongly influenced by water content and temperature. As temperature increases, the system typically progresses through a sequence of phases: solid → lamellar → hexagonal → micellar → liquid [32]. Each transition is characterized by specific enthalpy changes and structural reorganizations [32].

| Phase Transition | Temperature Range (°C) | Enthalpy Change (J/g) | Structural Changes | Reference |

|---|---|---|---|---|

| Solid → Liquid | 20-25 | ~150-180 | Hydrogen bond breaking | [10] [8] |

| Conformational | 50-70 | ~5-15 | Helical → all-trans | [31] |

| Cloud Point | 70-90 | ~20-40 | Dehydration | [32] [22] |

Glass Transition and Polymer Dynamics

The glass transition behavior of octaethylene glycol is influenced by its intermediate molecular weight between small molecules and high polymers. Glass transition temperatures for polyethylene glycols show a systematic increase with molecular weight until reaching an asymptotic value around molecular weight 10,000 [33]. For octaethylene glycol, the glass transition temperature is estimated to be in the range of -50 to -40°C based on extrapolation from measured values for related compounds [33].

The glass transition is characterized by changes in molecular mobility and segmental dynamics. Below the glass transition temperature, molecular motion is severely restricted, while above this temperature, segmental motion of the polymer backbone becomes activated [33]. This transition significantly affects the mechanical properties and processing characteristics of the material [33].

Dynamic mechanical analysis of related polyethylene glycols reveals that chain mobility increases dramatically above the glass transition temperature [33]. The storage modulus typically decreases by several orders of magnitude as the material transitions from the glassy to the rubbery state [33]. For octaethylene glycol, this transition would occur well below room temperature, explaining its liquid state under ambient conditions [33].

Thermodynamic Driving Forces

The thermodynamic driving forces for phase transitions in octaethylene glycol involve complex interplay between enthalpic and entropic contributions. The melting process is driven by the entropy gain from increased molecular motion, while the enthalpic contribution reflects the energy required to break hydrogen bonding networks [10] [8].

The heat capacity change during phase transitions provides insights into the molecular mechanisms involved. For related polyethylene glycols, the heat capacity shows a sharp increase at the melting point, reflecting the increased degrees of freedom available to the liquid phase [8]. The magnitude of this change correlates with the strength of intermolecular interactions in the solid state [8].

Crystallization kinetics are influenced by molecular weight and temperature [10]. Higher molecular weight compounds generally show slower crystallization rates due to the increased number of conformational states that must be ordered during crystal formation [10]. The crystallization of octaethylene glycol from the melt involves nucleation and growth processes that are sensitive to cooling rate and temperature [10].

Phase Stability and Metastable States

The phase stability of octaethylene glycol depends on temperature, pressure, and thermal history. Supercooling phenomena are commonly observed, where the liquid phase persists below the thermodynamic melting point [10]. This metastability reflects the kinetic barriers to crystallization and the complex conformational rearrangements required for crystal formation [10].

Multiple polymorphic forms may exist for octaethylene glycol, as observed for other polyethylene glycol compounds [10]. These different crystal structures represent local energy minima separated by activation barriers, leading to complex phase behavior under different processing conditions [10]. The identification and characterization of these polymorphs require careful thermal analysis and structural studies [10].

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Cosmetics -> Humectant; Solvent

Dates

2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.

3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.